



Application of Metabolomics to Study the Effects of Razel-F

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Razel-F is a combination medication containing Rosuvastatin and Fenofibrate, prescribed for the management of mixed dyslipidemia. Rosuvastatin, a statin, primarily inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis. Fenofibrate, a fibrate, is an agonist of the peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid and lipoprotein metabolism. The combined action of these two drugs provides a comprehensive approach to managing lipid disorders.

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, offers a powerful platform to understand the systemic effects of drug interventions. By providing a snapshot of the metabolic state, metabolomics can elucidate the mechanism of action of **Razel-F**, identify biomarkers of efficacy and safety, and reveal off-target effects. This application note provides detailed protocols for applying metabolomics to study the effects of **Razel-F**, focusing on both mass spectrometry (MS) and nuclear magnetic resonance (NMR) based approaches.

Data Presentation

The following tables summarize quantitative data from metabolomics studies on the individual components of **Razel-F**, Rosuvastatin and Fenofibrate. These data can serve as a reference for expected changes when studying the combined effect of **Razel-F**.



Table 1: Quantitative Changes in Plasma Metabolites Following Rosuvastatin Administration[1]

Metabolite Class	Metabolite	Change
Amino Acids & Biogenic Amines	L-Carnitine	Decreased
Acylcarnitines	Decreased	
Lipids	Diacylglycerol	Decreased
Fatty Acids (FA)	Increased	_
Lysophosphatidylcholines (LysoPC)	Increased	_
Phosphatidylcholines (PC)	Decreased	_

Table 2: Quantitative Changes in Plasma Metabolites Following Fenofibrate Administration

Metabolite Class	Metabolite	Change
Lipids	Saturated Triglyceride-species	Decreased
Total Cholesterol	Decreased	
Total Lysophosphatidylcholine (LPC)	Decreased	
Other Metabolites	Uric Acid	Decreased
Methyluric Acid	Decreased	
Ascorbic Acid	Decreased	
1,5-anhydro-D-glucitol	Decreased	
2,3,4-trihydroxybutanoic acid	Decreased	-
2,4-dihydroxybutanoic acid	Increased	_
2,3-dihydroxybutanoic acid	Increased	_



Experimental Protocols Study Design and Sample Collection

A robust study design is critical for meaningful metabolomic analysis. A typical study might involve a cohort of patients with mixed dyslipidemia randomized to receive either **Razel-F** or a placebo.

Protocol 1: Subject Enrollment and Sample Collection

- Subject Recruitment: Recruit patients diagnosed with mixed dyslipidemia based on established clinical guidelines. Obtain informed consent from all participants.
- Baseline Sampling: Collect blood and urine samples from all participants after an overnight fast (12 hours).
- Treatment Period: Administer Razel-F or placebo to the respective groups for a predefined period (e.g., 12 weeks).
- Follow-up Sampling: Collect blood and urine samples at specified time points during and after the treatment period, following the same fasting protocol as for baseline sampling.
- Sample Processing:
 - Plasma: Collect whole blood in EDTA-containing tubes. Centrifuge at 3000 rpm for 15 minutes at 4°C within 30 minutes of collection. Aliquot the supernatant (plasma) into cryovials and store immediately at -80°C.
 - Urine: Collect mid-stream urine in sterile containers. Centrifuge at 1500 x g for 10 minutes at 4°C to remove cell debris. Aliquot the supernatant into cryovials and store immediately at -80°C.

Sample Preparation for Metabolomics Analysis

Protocol 2: Plasma Sample Preparation for LC-MS

This protocol is designed for the extraction of a broad range of metabolites from plasma.

Thawing: Thaw frozen plasma samples on ice.



- Protein Precipitation: To 100 μL of plasma, add 400 μL of ice-cold methanol. Vortex for 30 seconds.
- Incubation: Incubate the samples at -20°C for 20 minutes to precipitate proteins.
- Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
- Drying: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).
- Reconstitution: Reconstitute the dried extract in 100 μ L of a solution of 50% acetonitrile in water for analysis.
- Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
- Transfer: Transfer the supernatant to an autosampler vial for LC-MS analysis.

Protocol 3: Tissue Sample Preparation for Metabolomics (e.g., Liver Biopsy)

This protocol is for the extraction of metabolites from tissue samples.

- Homogenization: Weigh 20-30 mg of frozen tissue and homogenize in 1 mL of ice-cold 80% methanol using a bead beater or a Dounce homogenizer.
- Incubation: Incubate the homogenate at -20°C for 30 minutes.
- Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Supernatant Collection: Transfer the supernatant to a new tube.
- Drying and Reconstitution: Follow steps 6-9 from Protocol 2.

Protocol 4: Plasma Sample Preparation for NMR

NMR sample preparation is generally simpler than for MS.



- Thawing: Thaw frozen plasma samples on ice.
- Buffering: To 400 μL of plasma, add 200 μL of a phosphate buffer (e.g., 100 mM, pH 7.4) containing a known concentration of a chemical shift reference standard (e.g., DSS or TSP) and D₂O for field locking.
- Centrifugation: Centrifuge at 12,000 x g for 5 minutes at 4°C to remove any precipitated proteins.
- Transfer: Transfer the supernatant to a 5 mm NMR tube for analysis.

Analytical Methods

Protocol 5: LC-MS Based Metabolomics

- Chromatography: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
 coupled with a UHPLC system. Employ a reversed-phase C18 column for the separation of non-polar metabolites and a HILIC column for polar metabolites.
- Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a
 wide range of metabolites. Use a data-dependent acquisition (DDA) or data-independent
 acquisition (DIA) method to collect MS/MS spectra for metabolite identification.
- Quality Control: Inject a pooled quality control (QC) sample (a mixture of all samples) at regular intervals (e.g., every 10 samples) to monitor the stability and performance of the system.

Protocol 6: NMR-Based Metabolomics

- Spectrometer: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- Acquisition: Acquire one-dimensional (1D) ¹H NMR spectra (e.g., using a NOESY-presat pulse sequence to suppress the water signal). For more detailed structural information and to resolve overlapping signals, acquire two-dimensional (2D) NMR spectra such as ¹H-¹H COSY and ¹H-¹³C HSQC on selected samples.



 Data Processing: Process the raw NMR data (FID) by applying Fourier transformation, phase correction, and baseline correction.

Data Analysis

Protocol 7: Metabolomics Data Processing and Statistical Analysis

- Peak Picking and Alignment (LC-MS): Process raw LC-MS data using software such as XCMS, MetaboAnalyst, or vendor-specific software to detect, align, and quantify metabolic features.
- Spectral Binning (NMR): Divide the NMR spectra into small bins (e.g., 0.004 ppm) and integrate the signal intensity within each bin.
- Normalization: Normalize the data to account for variations in sample concentration (e.g., by total signal intensity, or using an internal standard).
- Statistical Analysis:
 - Univariate Analysis: Use t-tests or ANOVA to identify individual metabolites that are significantly different between the treatment and placebo groups.
 - Multivariate Analysis: Employ principal component analysis (PCA) to visualize the overall structure of the data and identify outliers. Use partial least squares discriminant analysis (PLS-DA) or orthogonal PLS-DA (OPLS-DA) to identify metabolites that contribute to the separation between groups.
- Metabolite Identification: Identify significant metabolic features by matching their mass-to-charge ratio (m/z), retention time, and MS/MS fragmentation patterns to metabolomics databases (e.g., HMDB, METLIN, KEGG). For NMR data, identify metabolites by comparing the chemical shifts and coupling patterns to reference spectra in databases (e.g., BMRB, HMDB).
- Pathway Analysis: Use tools like MetaboAnalyst or KEGG to identify metabolic pathways that are significantly altered by the Razel-F treatment.

Mandatory Visualization

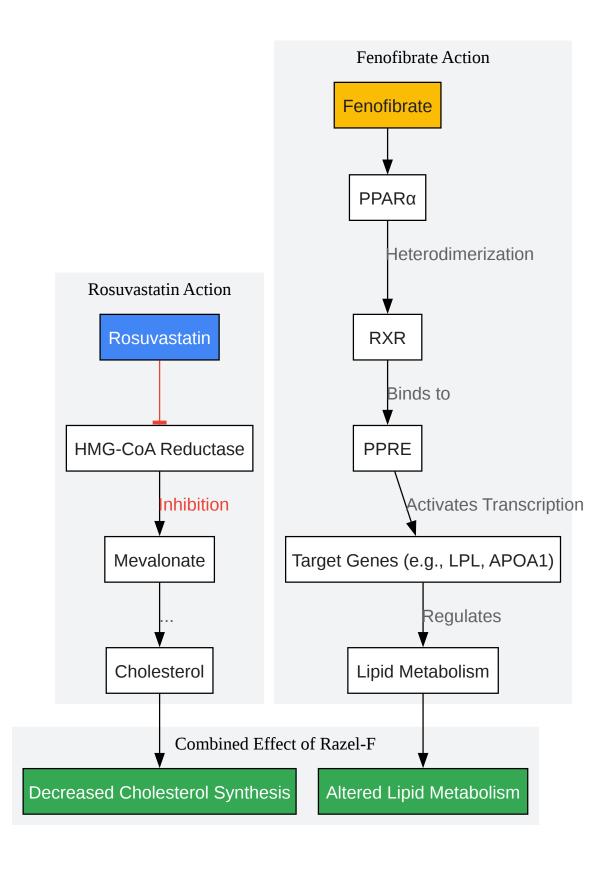




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Caption: Experimental workflow for metabolomics study of Razel-F.





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Caption: Signaling pathways affected by Razel-F components.



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References

- 1. researchgate.net [researchgate.net]
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